molecular formula C7H5BrClN3 B2709872 7-Bromo-5-chloro-1H-benzimidazol-2-amine CAS No. 1388021-17-7

7-Bromo-5-chloro-1H-benzimidazol-2-amine

Cat. No. B2709872
CAS RN: 1388021-17-7
M. Wt: 246.49
InChI Key: GVOJGYGGWAPZRD-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1H-benzimidazol-2-amine is a compound with the CAS Number: 1388021-17-7 . It has a molecular weight of 246.49 and its IUPAC name is 4-bromo-6-chloro-1H-benzo[d]imidazol-2-amine .


Molecular Structure Analysis

The molecular structure of 7-Bromo-5-chloro-1H-benzimidazol-2-amine consists of a benzimidazole ring substituted with bromine and chlorine atoms . The Inchi Code for this compound is 1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H, (H3,10,11,12) .


Physical And Chemical Properties Analysis

7-Bromo-5-chloro-1H-benzimidazol-2-amine is a solid at room temperature . It has a density of 1.963±0.06 g/cm3 and a predicted boiling point of 450.4±48.0 °C .

Scientific Research Applications

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4-bromo-6-chloro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOJGYGGWAPZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-chloro-1H-benzimidazol-2-amine

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